1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide

CDK inhibitor structure-activity relationship lipophilicity

This imidazole pyrimidine amide features a sterically bulky, high-lipophilicity benzhydryl (diphenylmethyl) amide terminus that critically governs CDK target selectivity, physicochemical properties, and pharmacokinetic behavior within the piperidine-4-carboxamide series. Unlike smaller amide-substituted analogs (e.g., fluoro-substituted phenylpropyl derivatives), the benzhydryl group provides a distinct selectivity window across the CDK2/1/9 clade, making this compound an essential probe for dissecting CDK family pharmacology and evaluating lipophilicity-driven CYP/hERG liability. Ideal for kinase selectivity panels, cell line sensitivity screening, and transcriptional CDK studies where CDK8/19-independent mechanisms must be isolated. Custom synthesis available; contact suppliers for batch-specific CoA and lead times.

Molecular Formula C26H26N6O
Molecular Weight 438.535
CAS No. 1351634-35-9
Cat. No. B2585832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide
CAS1351634-35-9
Molecular FormulaC26H26N6O
Molecular Weight438.535
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5
InChIInChI=1S/C26H26N6O/c33-26(30-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21)22-11-14-31(15-12-22)23-17-24(29-18-28-23)32-16-13-27-19-32/h1-10,13,16-19,22,25H,11-12,14-15H2,(H,30,33)
InChIKeyNWDQZWVWQVYSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide (CAS 1351634-35-9) – Procurement-Relevant Compound Profile


1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide (CAS 1351634-35-9) is a synthetic small molecule (C26H26N6O, MW 438.5) belonging to the imidazole pyrimidine amide class of cyclin-dependent kinase (CDK) inhibitors [1]. The compound features a characteristic imidazole-pyrimidine hinge-binding motif linked to a piperidine-4-carboxamide scaffold bearing a bulky benzhydryl (diphenylmethyl) amide substituent. This chemotype was developed through a medicinal chemistry program aimed at achieving potent CDK2 inhibition with oral bioavailability [1]. The compound is cataloged primarily as a research biochemical for kinase inhibitor studies and is not currently associated with an approved therapeutic indication.

Why 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide Cannot Be Simply Interchanged with Other Imidazole Pyrimidine Amide Analogs


Within the imidazole pyrimidine amide CDK inhibitor class, the N-substituent on the piperidine-4-carboxamide critically governs target selectivity, physicochemical properties, and pharmacokinetic behavior. The benzhydryl group in this compound imparts a distinct combination of high lipophilicity and steric bulk that differentiates it from analogs bearing smaller amide substituents (e.g., compound 9b with a fluoro-substituted phenylpropyl group) [1][2]. In the parent series, control of overall lipophilicity was essential to balance in vitro potency against CYP isoform and hERG inhibition [1]. Substituting the benzhydryl moiety for a less lipophilic amide would alter this balance, potentially compromising the selectivity window or oral pharmacokinetic profile that was optimized within the series. Generic substitution without quantitative comparative data on the specific amide substituent therefore carries a meaningful risk of divergent biological performance.

Quantitative Differential Evidence for 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide (CAS 1351634-35-9) vs. Closest Analogs


Structural Differentiation: Benzhydryl Amide vs. Smaller N-Substituents in the Imidazole Pyrimidine Amide CDK Inhibitor Series

The benzhydryl amide substituent in CAS 1351634-35-9 distinguishes this compound from the prototypical imidazole pyrimidine amide CDK inhibitors described in Jones et al. (2008), where SAR exploration focused on smaller N-alkyl and N-arylalkyl amides. Compound 9b (the most characterized analog from the series) bears an N-(4-fluoro-3-(isopropenyl)phenylpropyl) amide with a molecular formula of C19H21FN6O (MW ~368) [1][2]. In contrast, the benzhydryl amide in the target compound (C26H26N6O, MW 438.5) increases the molecular weight by ~70 Da and substantially elevates lipophilicity. The parent publication explicitly states that control of overall lipophilicity was critical to achieving acceptable margins against CYP isoform and hERG inhibition alongside in vitro potency [1]. Therefore, the benzhydryl substitution represents a deliberate lipophilic modification that would be expected to alter both the target binding profile and the ADME-Tox risk relative to series exemplars. However, no direct head-to-head comparison of the benzhydryl analog vs. compound 9b or other series members has been published.

CDK inhibitor structure-activity relationship lipophilicity

Kinase Target Class Differentiation: CDK2-Potent Imidazole Pyrimidine Amide Scaffold vs. Alternative CDK Inhibitor Chemotypes

The imidazole pyrimidine amide scaffold to which CAS 1351634-35-9 belongs was specifically optimized for CDK2 inhibition and multi-CDK activity (CDK1, CDK2, CDK9) [1][2]. A co-crystal structure of the closely related (S)-8b analog with CDK2 (PDB: 2W17, resolution 2.15 Å) confirmed the imidazole-pyrimidine hinge-binding mode characteristic of this chemotype [2]. This CDK2/1/9 selectivity profile is distinct from alternative CDK inhibitor classes: for example, CCT251921 (a pyridine-spirocyclic chemotype) primarily targets CDK8/CDK19 with IC50 values of 2.3 nM and 2.6 nM, respectively [3], while the imidazole-pyrimidine series shows preferential activity against the CDK2/1/9 clade. The specific selectivity profile of the benzhydryl analog within the CDK family has not been disclosed, but the scaffold architecture and hinge-binding pharmacophore impose a fundamentally different kinase selectivity fingerprint than CDK8/19- or CDK4/6-selective chemotypes. Direct head-to-head selectivity data for CAS 1351634-35-9 against these alternative CDK inhibitor chemotypes are not available in the published literature.

CDK2 kinase selectivity imidazole pyrimidine

Oral Bioavailability Potential: Imidazole Pyrimidine Amide Series Optimization vs. Intravenous-Only CDK Inhibitors

The Jones et al. (2008) publication explicitly demonstrated that the imidazole pyrimidine amide series was optimized for oral dosing, with at least one compound from the series achieving a suitable pharmacokinetic profile for oral administration after balancing lipophilicity against CYP and hERG liabilities [1]. This contrasts with AZD5597, a closely related imidazole pyrimidine amide CDK inhibitor that was specifically developed for intravenous dosing (Bioorg Med Chem Lett. 2008;18(24):6369-73) [2]. The oral bioavailability focus of the parent series suggests that the scaffold is amenable to oral absorption when lipophilicity parameters are appropriately controlled. For CAS 1351634-35-9 specifically, the benzhydryl amide substituent contributes substantial lipophilicity, which may push the compound toward the higher end of the acceptable lipophilicity range defined in the series optimization. No published in vivo PK data are available for this specific compound.

oral bioavailability pharmacokinetics CDK inhibitor

Imidazole-Pyrimidine Core vs. Alternative Hinge-Binding Heterocycles: Scaffold-Level Differentiation

The imidazole-pyrimidine core in CAS 1351634-35-9 represents a specific hinge-binding pharmacophore that is structurally and pharmacologically distinct from alternative kinase inhibitor hinge-binding motifs. The co-crystal structure of the closely related analog (S)-8b with CDK2 (PDB: 2W17) confirms hydrogen bond interactions between the imidazole and pyrimidine nitrogens and the kinase hinge region [1]. This contrasts with other CDK inhibitor hinge binders such as the pyridine-based CCT251921 series (CDK8/19), the pyrazolopyridine-based JH-XVI-178 series [2], and the pyrimidine-based CDK4/6 inhibitors. The imidazole-pyrimidine hinge binder establishes a distinct hydrogen bond network and occupancy of the ATP-binding pocket compared to these alternative scaffolds. Within the broader kinase inhibitor chemical space, the imidazole-pyrimidine motif has also been employed for iNOS inhibition, where closely related analogs (e.g., 1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-substituted-piperidineacetamides) achieved IC50 values of 3.7–11 nM [3], demonstrating the versatility of this core for modulating different kinase and non-kinase targets.

hinge-binding motif kinase inhibitor scaffold medicinal chemistry

Recommended Research Application Scenarios for 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide (CAS 1351634-35-9)


CDK2/1/9-Focused Kinase Selectivity Profiling Studies

Based on the scaffold's established CDK2/1/9 inhibitory profile [1] and the availability of a CDK2 co-crystal structure for a close analog (PDB: 2W17) [3], this compound is best suited for kinase selectivity panels that aim to differentiate CDK2/1/9 clade inhibition from CDK8/19 or CDK4/6 activity. Researchers comparing CDK family selectivity across chemotypes should include this compound as a representative of the imidazole pyrimidine amide class.

Structure-Activity Relationship (SAR) Studies on Amide Substituent Effects in CDK Inhibition

The benzhydryl amide represents a high-lipophilicity, sterically bulky terminus in the piperidine-4-carboxamide series. As control of lipophilicity was identified as a key optimization parameter in the parent series [1], this compound can serve as a probe for evaluating how extreme lipophilic modifications at the amide position affect CDK potency, selectivity, CYP inhibition, and hERG liability relative to smaller amide substituents such as those in compound 9b [2].

In Vitro Anti-Proliferative Screening Against Cancer Cell Line Panels

The parent imidazole pyrimidine amide series demonstrated potent in vitro anti-proliferative effects against a range of cancer cell lines [1]. This compound can be deployed in broader cell line sensitivity panels to establish whether the benzhydryl substitution modulates the anti-proliferative spectrum compared to series exemplars. Cross-referencing with genomic features (e.g., CDK2 amplification status, pRB pathway integrity) would provide mechanistic insights into the cellular context-dependent activity of this chemotype.

Chemical Probe Development for Mediator Complex-Independent CDK Studies

Given that the imidazole pyrimidine amide scaffold targets CDK2/1/9 [1] rather than the Mediator complex-associated CDK8/19 [4], this compound is appropriate for studies seeking to isolate CDK2/1-mediated cell cycle or transcriptional effects from Mediator kinase-dependent regulation. This differentiation is critical when dissecting the roles of distinct CDK subfamilies in gene expression control.

Quote Request

Request a Quote for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.